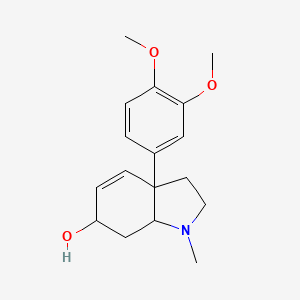
Mesembrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesembrenol is a natural product found in Mesembryanthemum ladismithiense . It has a molecular formula of C17H23NO3 and is also known by other names such as SCHEMBL24944964, HY-124482, and CS-0086635 .
Synthesis Analysis
A concise total synthesis of mesembrine, which is closely related to this compound, was achieved both racemically and asymmetrically . Two key reactions were used: the Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β,γ-cyclohexenone 2c with aryl bromide 5 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 289.4 g/mol . It has a defined atom stereocenter count of 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mesembrine, a compound closely related to this compound, include a Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Scientific Research Applications
Neuroprotective and Antiepileptic Potential : Mesembrenol, along with other alkaloids from the plant Sceletium tortuosum, has shown effects on the electric excitability of the rat hippocampus. This indicates potential for the development of new drugs for the treatment of epilepsy due to its attenuation of AMPA receptor-mediated transmission (Dimpfel et al., 2018).
Transdermal and Oral Bioavailability : A study examining the in vitro permeability of this compound across different mucosal tissues found that its intestinal permeability was significant. This suggests potential for effective transdermal and oral administration of this compound (Shikanga et al., 2012).
Biosynthesis Pathway Insights : Research on the biosynthesis of this compound in Sceletium tortuosum has helped in understanding the chemical pathways and intermediates involved, which is essential for synthetic and medicinal chemistry applications (Jeffs et al., 1976).
Pharmacologically Active Alkaloids Quantification : A study developed a method for the quantification of this compound and other pharmacologically active alkaloids in Sceletium tortuosum, which is crucial for quality control in pharmaceutical applications (Shikanga et al., 2012).
Psychoactive Properties Analysis : this compound, as part of Sceletium tortuosum, has been studied for its psychoactive properties. The research focuses on its role in traditional uses and modern applications for mood alteration and stress relief (Harvey et al., 2011).
Toxicological Safety Assessment : A standardized extract of Sceletium tortuosum containing this compound was assessed for toxicological safety in rats, which is a critical step in evaluating its potential for human use (Murbach et al., 2014).
Chemotypic Variation Analysis : A study on the chemotypic variation of Sceletium tortuosum alkaloids, including this compound, examined the variability in alkaloid content, important for understanding the plant's medicinal and commercial applications (Shikanga et al., 2012).
Metabolism and Toxicological Detection : The metabolism of this compound and its detection in legal high "Kanna" from Sceletium tortuosum was studied, providing insights important for drug monitoring and understanding its psychoactive effects (Meyer et al., 2014).
Mechanism of Action
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
This compound acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . This compound also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, this compound can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion in urine . Metabolites of this compound have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
Future Directions
properties
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

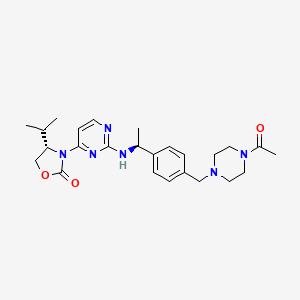

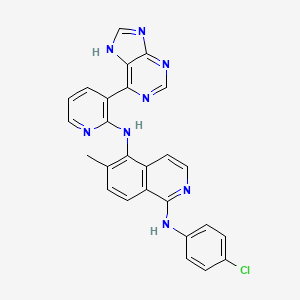

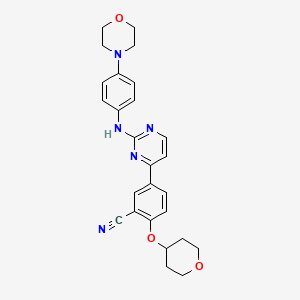
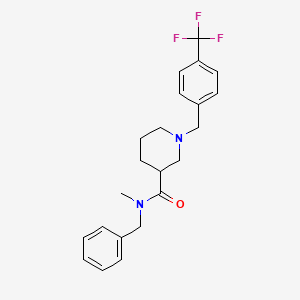
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)